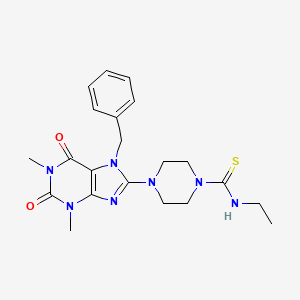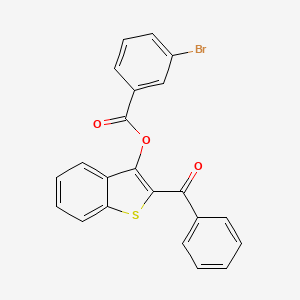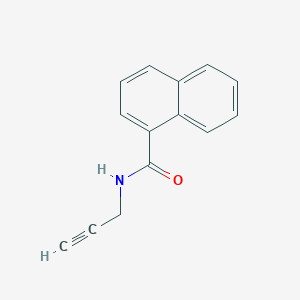![molecular formula C18H23N3O5 B10865933 1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10865933.png)
1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with benzyloxy, ethoxy, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction using ethylene glycol and a suitable acid catalyst.
Incorporation of the Morpholinyl Group: The morpholinyl group can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide and sodium hydroxide for benzyloxy substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-{[2-(benzyloxy)ethoxy]methyl}-5-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a piperidinyl group instead of a morpholinyl group.
1-{[2-(benzyloxy)ethoxy]methyl}-5-(pyrrolidin-4-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinyl group, which may confer specific biological or chemical properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-morpholin-4-yl-1-(2-phenylmethoxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H23N3O5/c22-17-16(20-6-8-24-9-7-20)12-21(18(23)19-17)14-26-11-10-25-13-15-4-2-1-3-5-15/h1-5,12H,6-11,13-14H2,(H,19,22,23) |
InChI Key |
XWDVSESFRNGWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CN(C(=O)NC2=O)COCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B10865855.png)

![4-fluoro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10865867.png)
![4-Bromo-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10865880.png)

![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865896.png)
![3-(2-Furyl)-11-(2-methoxyphenyl)-10-(1-naphthylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10865900.png)
![(2E)-3-(4-bromophenyl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10865901.png)
![2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10865907.png)

![ethyl (7Z)-7-{[(phenylcarbonyl)oxy]imino}-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10865926.png)
![1-(2,4-Dimethylphenyl)-3-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10865937.png)
![10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B10865959.png)
